8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Catalog No.
S14269393
CAS No.
M.F
C7H3F3IN3
M. Wt
313.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]p...

Product Name

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C7H3F3IN3

Molecular Weight

313.02 g/mol

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-5(11)6-12-3-13-14(6)2-4/h1-3H

InChI Key

LFZKARVBLQJHPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1C(F)(F)F)I

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by its unique structural features, including a triazole ring fused to a pyridine system. The presence of an iodine atom and a trifluoromethyl group enhances its chemical reactivity and biological activity. This compound belongs to a class of compounds known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The chemical behavior of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is influenced by the electron-withdrawing trifluoromethyl group and the electrophilic iodine atom. These features facilitate various reactions, such as:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions to form new derivatives.
  • Electrophilic Aromatic Substitution: The triazole and pyridine rings can undergo electrophilic substitution reactions, leading to functionalized products.
  • Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles or electrophiles, expanding its utility in organic synthesis.

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activities. Compounds in this class have been reported to possess:

  • Antimicrobial Properties: They show effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Research indicates that these compounds may modulate inflammatory pathways.

The biological activity of this compound makes it a candidate for further investigation in drug development.

Several methods have been developed for synthesizing 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine:

  • Microwave-Assisted Synthesis: A catalyst-free method utilizing microwave irradiation has been employed to synthesize [1,2,4]triazolo[1,5-a]pyridines from readily available precursors. This method is efficient and eco-friendly, yielding high purity products in shorter reaction times .
  • Transition Metal-Catalyzed Reactions: Various transition metal catalysts have been utilized to facilitate the formation of the triazole-pyridine framework through oxidative cyclization and other coupling reactions .

These methods highlight the versatility and efficiency of synthesizing this complex heterocyclic compound.

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications:

  • Pharmaceutical Development: Its unique structure allows for modifications that can lead to novel drugs targeting specific diseases.
  • Agricultural Chemicals: The compound's biological activity makes it suitable for use as a pesticide or herbicide.
  • Material Science: Its properties may be explored for developing advanced materials with specific functionalities.

Studies on the interactions of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Molecular Docking Studies: Computational methods used to predict how the compound interacts at the molecular level with biological targets.
  • In Vivo Studies: Testing the efficacy and safety of the compound in living organisms to assess its therapeutic potential.

These studies are essential for advancing the compound into clinical trials.

Several compounds share structural similarities with 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridineTriazole-pyridine frameworkLacks iodine substitution
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridineSimilar structure with bromineDifferent halogen may affect reactivity
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridineMethyl substitution instead of iodinePotentially less reactive than iodine-substituted derivatives

These comparisons illustrate how variations in substituents can influence the chemical properties and biological activities of related compounds. The unique combination of iodine and trifluoromethyl groups in 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine sets it apart from its analogs and enhances its potential applications in various fields.

Metal-Free Multi-Component Annulation Approaches

Metal-free strategies have gained prominence due to their environmental sustainability and reduced purification requirements. A notable method involves the tandem reaction of enaminonitriles with acyl hydrazides under microwave irradiation, which avoids transition-metal catalysts and additives. For example, enaminonitrile derivatives react with 4-methoxybenzohydrazide in dry toluene at 140°C, yielding 1,2,4-triazolo[1,5-a]pyridines via a transamidation-nucleophilic addition-condensation cascade. The absence of metals ensures compatibility with sensitive functional groups, such as halides and electron-withdrawing substituents.

Table 1: Solvent Screening for Metal-Free Annulation (Adapted from )

SolventTemperature (°C)Time (h)Yield (%)
Toluene140589
Chlorobenzene1202479
DMF1202452
MeOH80240

Optimal conditions in toluene with molecular sieves achieve 89% yield within 5 hours, demonstrating superior efficiency compared to polar aprotic solvents like DMF. The scalability of this method was validated through gram-scale synthesis, with post-functionalization via Suzuki-Miyaura coupling enabling the introduction of aryl groups at the 7-position.

Iodine-Mediated Electrophilic Cyclization Techniques

Iodine serves as both a cyclization agent and a source of electrophilic iodine in the synthesis of iodinated triazolopyridines. A representative pathway involves the treatment of 6-(trifluoromethyl)-triazolo[1,5-a]pyridine precursors with iodine monochloride (ICl) in dichloromethane at 0°C. This electrophilic substitution selectively iodinates the 8-position, leveraging the electron-deficient nature of the trifluoromethyl group to direct regioselectivity.

Key Mechanistic Insights:

  • Electrophilic Attack: ICl generates an iodonium ion intermediate, which undergoes electrophilic aromatic substitution at the activated pyridine ring.
  • Rearomatization: Deprotonation restores aromaticity, yielding the iodinated product.

This method is compatible with electron-rich and electron-poor aryl systems, though steric hindrance from ortho-substituents may reduce yields. For instance, 8-iodo-6-(trifluoromethyl)-triazolo[1,5-a]pyridine was synthesized in 75% yield using this approach, as confirmed by $$^{1}\text{H}$$ NMR and high-resolution mass spectrometry.

Ultrasonic-Assisted Ring-Closing Reactions

Ultrasonic irradiation enhances reaction kinetics by promoting cavitation-induced mixing and energy transfer. A modified protocol for triazolopyridine synthesis involves sonicating a mixture of hydrazine derivatives and α,β-unsaturated nitriles in ethanol at 60°C. Under these conditions, the cyclocondensation proceeds within 2 hours, compared to 24 hours under thermal reflux.

Table 2: Conventional vs. Ultrasonic-Assisted Synthesis

ParameterConventional (Reflux)Ultrasonic
Time (h)242
Yield (%)6882
Energy ConsumptionHighLow

The ultrasonic method not only improves yields but also reduces byproduct formation, as evidenced by cleaner $$^{19}\text{F}$$ NMR spectra. This technique is particularly effective for substrates prone to decomposition under prolonged heating, such as those bearing labile protecting groups.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

312.93238 g/mol

Monoisotopic Mass

312.93238 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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